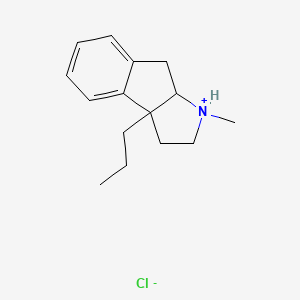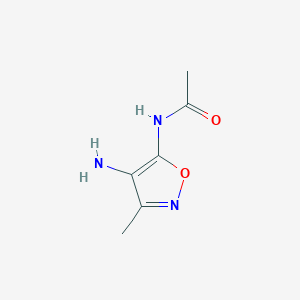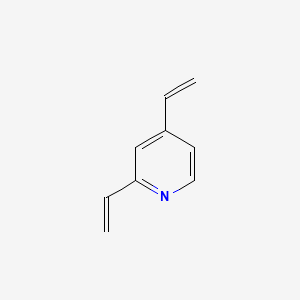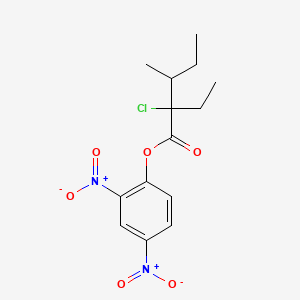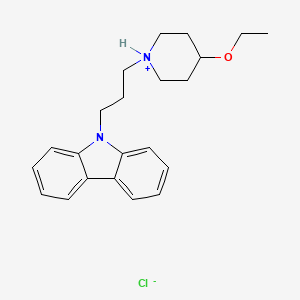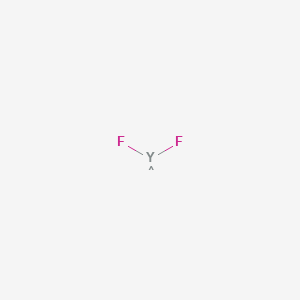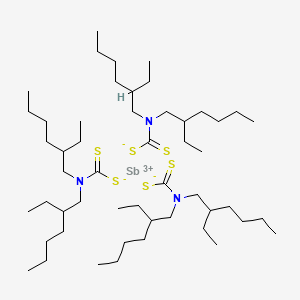
Antimony tris(bis(2-ethylhexyl)dithiocarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is a chemical compound with the molecular formula C51H108N3S6Sb and a molecular weight of 1077.57 g/mol . This compound is known for its unique structure, which includes antimony coordinated with three bis(2-ethylhexyl)dithiocarbamate ligands. It is used in various industrial and research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of antimony tris(bis(2-ethylhexyl)dithiocarbamate) typically involves the reaction of antimony trichloride with bis(2-ethylhexyl)dithiocarbamate in an organic solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SbCl3+3(C8H17NCS2H)→Sb(C8H17NCS2)3+3HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and solvents to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of antimony.
Reduction: It can be reduced under specific conditions to yield lower oxidation states of antimony.
Substitution: The dithiocarbamate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(I) or antimony(0) species.
科学的研究の応用
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other organometallic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and therapeutic agents.
Industry: Utilized as a stabilizer in the production of polymers and as an additive in lubricants.
作用機序
The mechanism of action of antimony tris(bis(2-ethylhexyl)dithiocarbamate) involves its interaction with molecular targets through its dithiocarbamate ligands. These ligands can chelate metal ions, thereby affecting various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions, influencing their availability and activity in biological systems.
類似化合物との比較
Similar Compounds
Antimony tris(dithiocarbamate): Similar in structure but with different alkyl groups on the dithiocarbamate ligands.
Antimony tris(diethyldithiocarbamate): Contains diethyl groups instead of bis(2-ethylhexyl) groups.
Antimony tris(dimethyldithiocarbamate): Features dimethyl groups on the dithiocarbamate ligands.
Uniqueness
Antimony tris(bis(2-ethylhexyl)dithiocarbamate) is unique due to its specific alkyl groups, which impart distinct chemical and physical properties. These properties influence its solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
15991-76-1 |
|---|---|
分子式 |
C51H102N3S6Sb |
分子量 |
1071.5 g/mol |
IUPAC名 |
antimony(3+);N,N-bis(2-ethylhexyl)carbamodithioate |
InChI |
InChI=1S/3C17H35NS2.Sb/c3*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h3*15-16H,5-14H2,1-4H3,(H,19,20);/q;;;+3/p-3 |
InChIキー |
FPLFMZZKSXPSQO-UHFFFAOYSA-K |
正規SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Sb+3] |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



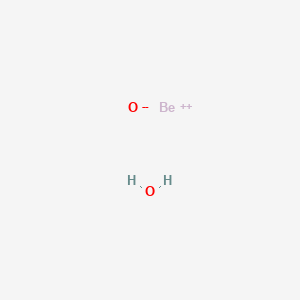
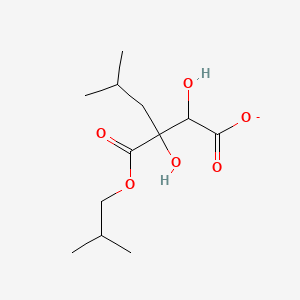


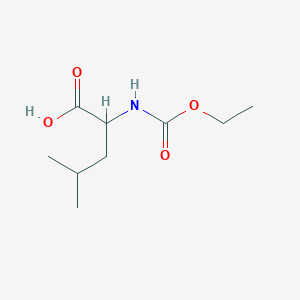
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(2-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13738515.png)

